

# An In-depth Technical Guide to 4-(4-Bromophenoxy)tetrahydro-2H-pyran

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## Compound of Interest

Compound Name: 4-(4-Bromophenoxy)tetrahydro-2H-pyran

Cat. No.: B1284239

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CAS Number: 215453-84-2

Authored for: Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **4-(4-Bromophenoxy)tetrahydro-2H-pyran**, a heterocyclic building block of significant interest in contemporary drug discovery. The document elucidates the compound's chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol, and explores its primary application as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The role of this molecule in the broader context of targeted protein degradation is discussed, supplemented by visualizations of relevant chemical and biological pathways to aid in research and development endeavors.

## Introduction

**4-(4-Bromophenoxy)tetrahydro-2H-pyran** is a synthetic organic compound featuring a tetrahydropyran ring linked to a 4-bromophenyl group via an ether bond. While not extensively characterized in standalone biological assays, its significance lies in its utility as a versatile building block, particularly in the rapidly advancing field of targeted protein degradation. Commercial suppliers categorize this molecule as a "Protein Degradation Building Block," indicating its role as a precursor in the modular synthesis of bifunctional molecules like

PROTACs, which are designed to hijack the cell's ubiquitin-proteasome system to eliminate specific proteins of interest.<sup>[1]</sup> The tetrahydropyran moiety can impart favorable pharmacokinetic properties such as improved solubility and metabolic stability in larger drug constructs, while the bromophenyl group serves as a crucial chemical handle for further synthetic modifications, typically through cross-coupling reactions.

## Chemical and Physical Properties

The fundamental properties of **4-(4-Bromophenoxy)tetrahydro-2H-pyran** are summarized in the table below. This data is compiled from various chemical supplier databases.

| Property          | Value  |
|-------------------|--|
| CAS Number        | 215453-84-2  |
| Molecular Formula | C <sub>11</sub> H <sub>13</sub> BrO <sub>2</sub>                 |
| Molecular Weight  | 257.12 g/mol   |
| Appearance        | Typically a solid  |
| Purity            | ≥98% (as offered by most commercial suppliers)<br><sup>[1]</sup> |
| Storage           | Room temperature <sup>[1]</sup>                                  |

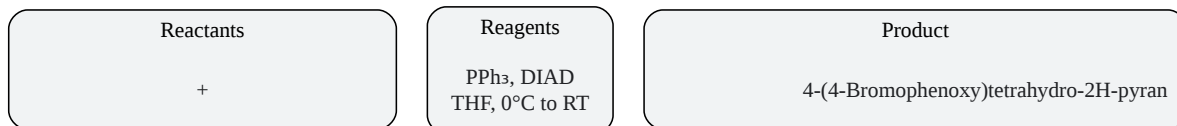
Note: Detailed experimental data such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry for this specific compound are available from specialized chemical data providers like ChemicalBook.<sup>[2]</sup> While the raw spectra are not publicly disseminated, the expected spectral characteristics would be consistent with its chemical structure.

## Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for **4-(4-Bromophenoxy)tetrahydro-2H-pyran** is not readily available in the public literature. However, its structure strongly suggests a synthesis via the Mitsunobu reaction, a robust and widely used method for forming ether linkages between an alcohol and an acidic pronucleophile (in this case, a phenol) with inversion of configuration at the alcohol's stereocenter.<sup>[3][4][5]</sup>

The proposed reaction would involve tetrahydro-2H-pyran-4-ol and 4-bromophenol in the presence of a phosphine (e.g., triphenylphosphine,  $\text{PPh}_3$ ) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

## Proposed Synthetic Scheme



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Caption: Proposed synthesis of **4-(4-Bromophenoxy)tetrahydro-2H-pyran** via Mitsunobu reaction.

## Detailed Experimental Protocol (General Procedure)

This protocol is a generalized procedure for a Mitsunobu reaction and should be adapted and optimized for this specific transformation.<sup>[6][7]</sup>

Materials:

- Tetrahydro-2H-pyran-4-ol (1.0 eq)
- 4-Bromophenol (1.1 eq)
- Triphenylphosphine ( $\text{PPh}_3$ ) (1.5 eq)
- Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
- Anhydrous Tetrahydrofuran (THF)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution

- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

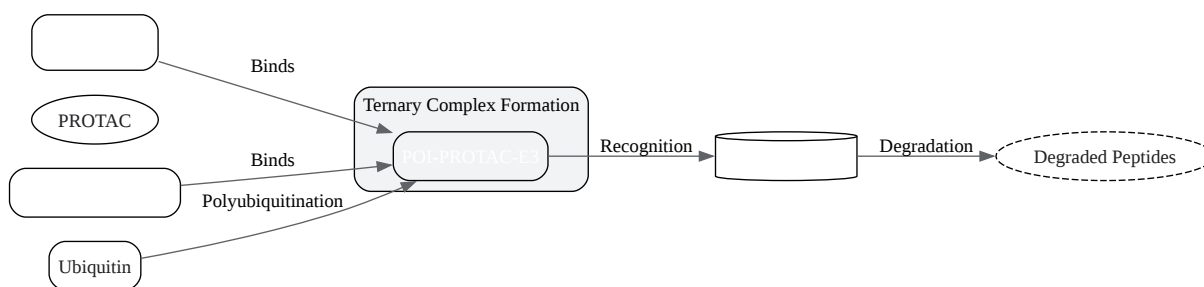
- To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tetrahydro-2H-pyran-4-ol (1.0 eq), 4-bromophenol (1.1 eq), and triphenylphosphine (1.5 eq).
- Dissolve the solids in anhydrous THF (approx. 0.1 M concentration relative to the alcohol).
- Cool the resulting solution to 0 °C using an ice bath.
- Add DIAD (1.5 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Stir the reaction for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
- Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous  $\text{NaHCO}_3$  solution (2x) and brine (1x).
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate in vacuo.
- The crude product will contain triphenylphosphine oxide and reduced DIAD as byproducts. Purify the crude material using flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is a typical eluent system) to yield the pure **4-(4-Bromophenoxy)tetrahydro-2H-pyran**.

## Applications in Targeted Protein Degradation

The primary utility of **4-(4-Bromophenoxy)tetrahydro-2H-pyran** is as a building block in the synthesis of heterobifunctional degraders, such as PROTACs.

## The PROTAC Concept

PROTACs are molecules designed with two distinct ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other binds to an E3 ubiquitin ligase. This dual binding induces the formation of a ternary complex (POI-PROTAC-E3 ligase), bringing the POI into close proximity with the E3 ligase.[8] The E3 ligase then facilitates the transfer of ubiquitin molecules to the POI. The polyubiquitinated POI is subsequently recognized and degraded by the cell's proteasome.[8]

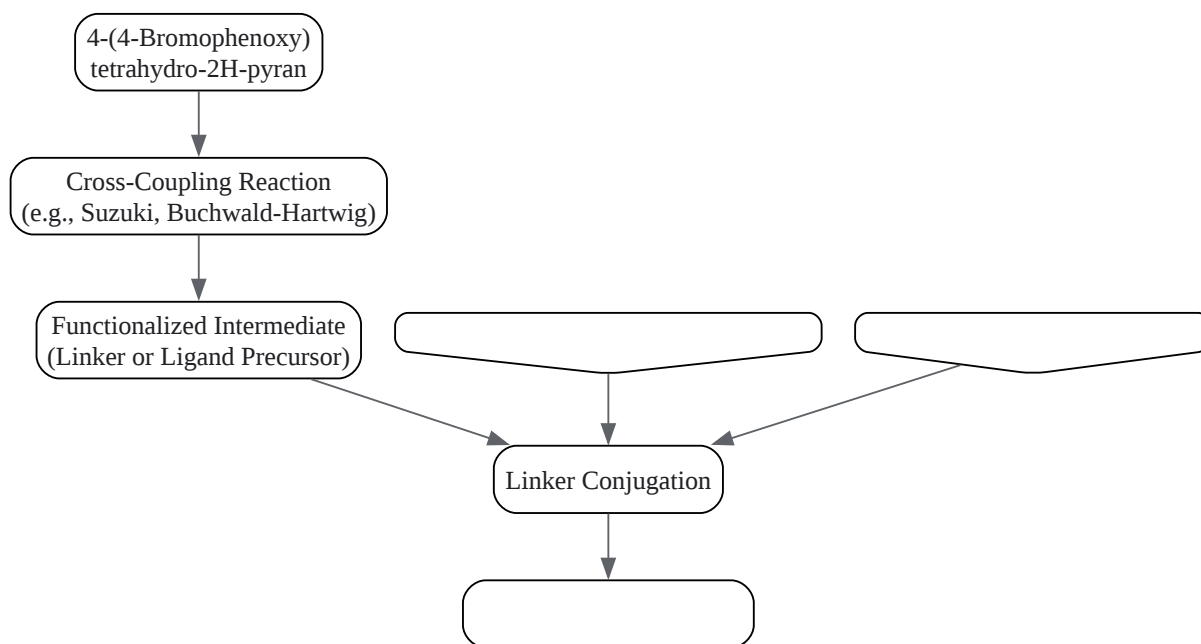


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Caption: General mechanism of action for a PROTAC molecule.

## Role of 4-(4-Bromophenoxy)tetrahydro-2H-pyran

This building block is not itself a PROTAC but serves as a versatile starting material for constructing the linker or the E3 ligase ligand portion of a PROTAC. The workflow for its use in PROTAC synthesis typically involves leveraging the bromo-functional group as a reactive handle.



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Caption: Workflow for utilizing the building block in PROTAC synthesis.

The 4-bromophenyl group can undergo various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination) to attach linkers with diverse functionalities (e.g., alkynes, amines, boronic esters). These linkers are then conjugated to a known ligand for a target protein or an E3 ligase to complete the synthesis of the final PROTAC molecule. The tetrahydropyran scaffold is often retained in the final structure to enhance drug-like properties.

## Safety and Handling

As with any laboratory chemical, **4-(4-Bromophenoxy)tetrahydro-2H-pyran** should be handled by trained personnel in a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant

gloves, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**4-(4-Bromophenoxy)tetrahydro-2H-pyran** is a valuable chemical intermediate for drug discovery, particularly in the synthesis of PROTACs. Its structure provides a stable, drug-like scaffold combined with a reactive handle for synthetic diversification. While this guide outlines its key properties and a probable synthetic pathway, the full potential of this building block is realized in the context of the final, complex heterobifunctional degraders it helps to create. Further research and patent literature will likely continue to reveal specific applications and biological activities of PROTACs derived from this versatile precursor.

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## References

- 1. calpaclab.com [calpaclab.com]
- 2. 4-(4-Bromophenoxy)tetrahydro-2H-pyran(215453-84-2) 1H NMR [m.chemicalbook.com]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
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